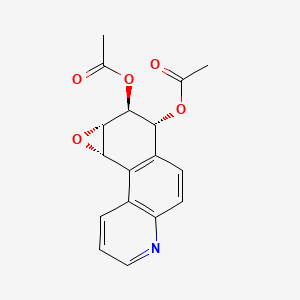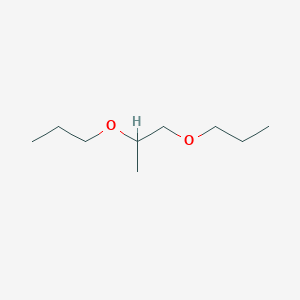
Propane, 1,2-dipropoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane, 1,2-dipropoxy- is an organic compound with the molecular formula C9H20O2. It is a derivative of propane where two propoxy groups are attached to the first and second carbon atoms of the propane backbone. This compound is part of the ether family and is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,2-dipropoxy- typically involves the reaction of 1,2-dibromopropane with sodium propoxide. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atoms are replaced by propoxy groups. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of Propane, 1,2-dipropoxy- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency.
化学反应分析
Types of Reactions
Propane, 1,2-dipropoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ether compounds or other substituted products.
科学研究应用
Propane, 1,2-dipropoxy- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the preparation of biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Propane, 1,2-dipropoxy- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The propoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
Propane, 1,1-dipropoxy-: Similar structure but with both propoxy groups attached to the same carbon atom.
Propane, 1,3-dipropoxy-: Propoxy groups attached to the first and third carbon atoms.
Propane, 2,2-dipropoxy-: Both propoxy groups attached to the second carbon atom.
Uniqueness
Propane, 1,2-dipropoxy- is unique due to the specific positioning of the propoxy groups, which imparts distinct chemical and physical properties. This positioning affects its reactivity, making it suitable for specific applications in synthesis and industrial processes.
属性
CAS 编号 |
107715-57-1 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
1,2-dipropoxypropane |
InChI |
InChI=1S/C9H20O2/c1-4-6-10-8-9(3)11-7-5-2/h9H,4-8H2,1-3H3 |
InChI 键 |
PVMMVWNXKOSPRB-UHFFFAOYSA-N |
规范 SMILES |
CCCOCC(C)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


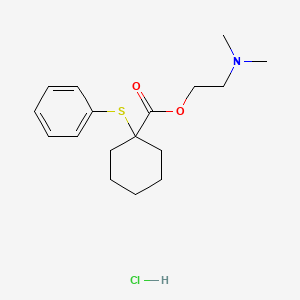
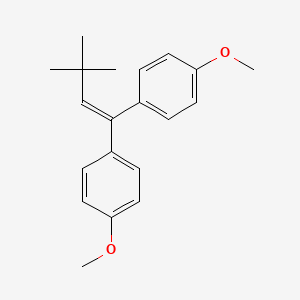
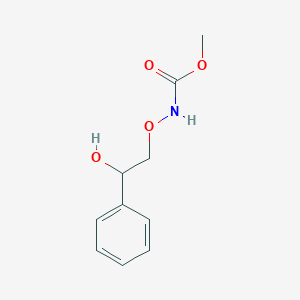
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
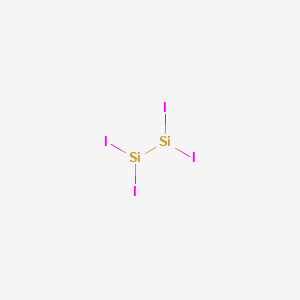
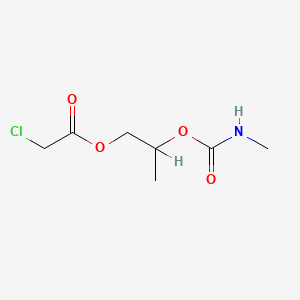
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
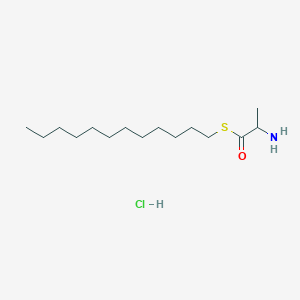
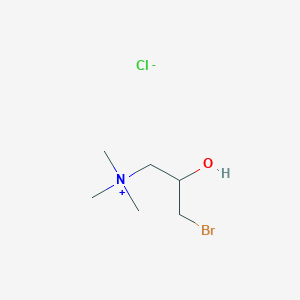
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
